N-(benzo[d][1,3]dioxol-5-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H18N4O5S and its molecular weight is 414.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Heterocyclic Derivative Formation
The chemical compound serves as a foundation for synthesizing various heterocyclic compounds with potential biological activities. For example, it has been utilized in the synthesis of novel compounds exhibiting anti-inflammatory and analgesic properties. These compounds, derived from visnaginone and khellinone, have been tested as cyclooxygenase-1/2 (COX-1/2) inhibitors, displaying significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Crystallographic Studies
Crystal structure analysis has been employed to explore the conformation and molecular geometry of related compounds, providing insights into their potential interactions and stability. This analysis helps in understanding the molecular basis of the compounds' activities and can guide the design of derivatives with enhanced biological properties (Subasri et al., 2016).
Dual Inhibitors for Antitumor Activity
Research into dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS) has shown that related compounds possess potent inhibitory activity against these critical enzymes in cancer cell proliferation. Such compounds have been designed, synthesized, and evaluated, demonstrating significant antitumor activities and highlighting the therapeutic potential of these derivatives in cancer treatment (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Heterocyclic Syntheses via Cascade Reactions
The compound serves as a precursor in cascade reactions to synthesize various heterocycles efficiently, showcasing its versatility in organic synthesis. These reactions have excellent atom economy and yield functionalized heterocyclic compounds that could have various applications, including medicinal chemistry (Schmeyers & Kaupp, 2002).
Antioxidant Activity
Derivatives synthesized from the compound have been evaluated for their antioxidant activities, providing a basis for developing novel antioxidant agents. Such studies are crucial for discovering new therapeutic agents that can protect against oxidative stress-related diseases (Salem, Farhat, Errayes, & Madkour, 2015).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S/c1-10-7-20-17-15(18(25)23(3)19(26)22(17)2)16(10)29-8-14(24)21-11-4-5-12-13(6-11)28-9-27-12/h4-7H,8-9H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCQRSUBGGSSHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1SCC(=O)NC3=CC4=C(C=C3)OCO4)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.